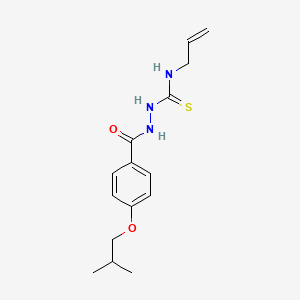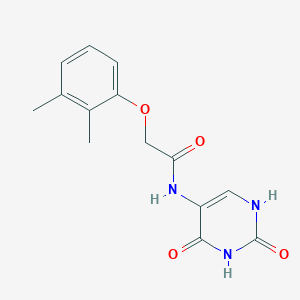
2-(4-ethoxyphenoxy)-N-(2-propoxyphenyl)acetamide
Übersicht
Beschreibung
2-(4-ethoxyphenoxy)-N-(2-propoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H23NO4 and its molecular weight is 329.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.16270821 g/mol and the complexity rating of the compound is 355. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Environmental Degradation Studies
Studies on the degradation of alkylphenol ethoxylates (APEOs), which are structurally related to 2-(4-ethoxyphenoxy)-N-(2-propoxyphenyl)acetamide, have highlighted the microbial degradation potential in environmental settings. APEOs, used in applications like paper recycling, degrade into compounds with estrogenic potential. Research on recycled paper sludge revealed the presence of APEO degradation products, indicating microbial degradation as a pathway that reduces environmental contamination risks. However, the persistence of certain degradation products suggests a need for further evaluation of their toxic potential when used for soil amendment (Hawrelak et al., 1999).
Chemical Synthesis and Medicinal Chemistry
The synthesis and evaluation of compounds structurally related to this compound have been a focus in the quest for new therapeutic agents. For instance, N-(2-Hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis, was produced using immobilized lipase, showcasing the chemoselective acetylation of 2-aminophenol and the potential for kinetically controlled synthesis. This methodology provides insights into the synthesis of complex molecules with potential pharmaceutical applications (Magadum & Yadav, 2018).
Anticancer and Analgesic Activities
Research into 2-(substituted phenoxy)acetamide derivatives has demonstrated potential anticancer, anti-inflammatory, and analgesic activities. The development of novel series of these derivatives, through synthetic pathways like the Leuckart reaction, has identified compounds with promising therapeutic profiles. For example, certain derivatives exhibited significant activities against breast cancer and neuroblastoma cell lines, suggesting the potential of these compounds in developing new anticancer and analgesic agents (Rani et al., 2014; Rani et al., 2016).
Environmental Toxicology
Studies on alkylphenols and their ethoxylates have raised concerns about their environmental and health impacts due to their endocrine-disrupting activities. Research on the presence of nonylphenol (NP) and octylphenol (OP) in human adipose tissue underscores the widespread exposure to these contaminants and necessitates further investigation into their effects on human health (Lopez-Espinosa et al., 2009).
Eigenschaften
IUPAC Name |
2-(4-ethoxyphenoxy)-N-(2-propoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-3-13-23-18-8-6-5-7-17(18)20-19(21)14-24-16-11-9-15(10-12-16)22-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTKYQQIMMHATG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}-N-[2-(PHENYLSULFANYL)ETHYL]ACETAMIDE](/img/structure/B4620246.png)
![Phenacyl 2-[(3-methoxybenzoyl)amino]acetate](/img/structure/B4620249.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B4620250.png)
![N-methyl-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4620255.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4620263.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B4620274.png)
![2-({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-acetylphenyl)acetamide](/img/structure/B4620275.png)
![3-[(4-fluorobenzyl)sulfanyl]-5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4620276.png)




![1-[(3-chloro-4-fluorophenoxy)methyl]-N-(6-methyl-2-pyridinyl)-1H-pyrazole-3-carboxamide](/img/structure/B4620321.png)
